molecular formula C23H19ClF3NO3 B15553234 Cyhalothrin-d5 CAS No. 2411870-79-4

Cyhalothrin-d5

Cat. No.: B15553234
CAS No.: 2411870-79-4
M. Wt: 454.9 g/mol
InChI Key: ZXQYGBMAQZUVMI-DDTMAYSRSA-N
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Description

Cyhalothrin-d5 is a useful research compound. Its molecular formula is C23H19ClF3NO3 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2411870-79-4

Molecular Formula

C23H19ClF3NO3

Molecular Weight

454.9 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D

InChI Key

ZXQYGBMAQZUVMI-DDTMAYSRSA-N

Origin of Product

United States

Foundational & Exploratory

Cyhalothrin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cyhalothrin-d5, a deuterated analog of the pyrethroid insecticide Cyhalothrin. This document is intended to serve as a comprehensive resource, offering detailed data, experimental context, and illustrative workflows relevant to the use of this compound in a research setting.

Core Physical and Chemical Properties

This compound is a synthetic pyrethroid, structurally similar to the naturally occurring insecticides, pyrethrins. The defining feature of this compound is the substitution of five hydrogen atoms with deuterium on the phenoxy ring. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it serves as an internal standard.[1][2]

Quantitative Data Summary

Due to the limited availability of specific experimental data for the deuterated form, the following table includes data for the closely related, non-deuterated lambda-cyhalothrin, which is expected to have very similar physical properties.

PropertyValueSource
Molecular Formula C₂₃H₁₄D₅ClF₃NO₃[1][3][4][5]
Molecular Weight 454.88 g/mol [1][3][4][5]
Appearance Colorless to beige solid[6][7]
Melting Point 49.2 °C[8][9]
Boiling Point Decomposes before boiling[10]
Water Solubility 0.005 mg/L (at 20 °C)[10]
Solubility in Organic Solvents Very soluble in hexane, toluene, methanol, and acetone.[10]
Vapor Pressure 1.5 x 10⁻⁹ mm Hg (at 20°C)[7]
LogP 7.0[9]

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound involves standard laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination

Methodology: The melting point of this compound can be determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is slowly increased. The melting point is recorded as the temperature range from which the first droplet of liquid appears to the temperature at which the entire sample has melted.

Solubility Determination

Methodology: The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Application in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantitative analysis of cyhalothrin and its isomers in various matrices.[1] Its deuteration provides a distinct mass signature that allows it to be differentiated from the non-deuterated analyte by a mass spectrometer, while its chemical and physical properties ensure it behaves similarly during sample preparation and analysis.

Workflow for Quantitative Analysis using LC-MS

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., lambda-cyhalothrin) in a sample using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration of Analyte Quantification->Result

Caption: Workflow for analyte quantification using an internal standard.

This workflow highlights the critical role of this compound in correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification of the target analyte.

References

Cyhalothrin-d5: A Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyhalothrin-d5 is the deuterated analog of cyhalothrin, a synthetic pyrethroid insecticide. The incorporation of five deuterium atoms into the phenoxy group of the molecule makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique offers high accuracy and precision in the quantitative analysis of cyhalothrin residues in various matrices by correcting for analyte loss during sample preparation and instrumental analysis. This guide provides a comprehensive overview of the technical specifications, analytical methodologies, and quality control workflows for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data found in a Certificate of Analysis for this compound. These values are representative and may vary between different lots and suppliers.

ParameterSpecificationMethod
Chemical Formula C₂₃H₁₄D₅ClF₃NO₃Mass Spectrometry
Molecular Weight 454.88 g/mol Mass Spectrometry
Purity ≥98.0%HPLC
Isotopic Enrichment ≥98% DeuteriumMass Spectrometry
Appearance Off-white to light yellow solidVisual Inspection
Solubility Soluble in DMSOSolvent Miscibility Test
Storage Condition 2-8°C, protect from lightStability Studies

Experimental Protocols

The accurate quantification of cyhalothrin in various samples using this compound as an internal standard typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).

  • Vortex for 30 seconds.

  • Centrifuge at a high rcf for 5 minutes.

  • The resulting supernatant is ready for analysis.

Analytical Methodology: Isotope Dilution by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of cyhalothrin.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Cyhalothrin: Precursor ion (e.g., m/z 450.1) → Product ion (e.g., m/z 208.1).

      • This compound: Precursor ion (e.g., m/z 455.1) → Product ion (e.g., m/z 213.1).

    • Data Analysis: The concentration of cyhalothrin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

**3. Analytical Methodology: Is

Synthesis and Isotopic Labeling of Cyhalothrin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cyhalothrin-d5, a deuterated internal standard crucial for the accurate quantification of Cyhalothrin in various matrices. The synthesis involves a multi-step process, beginning with the preparation of a deuterated precursor, 3-phenoxybenzyl alcohol-d5, followed by its esterification with 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Core Synthesis Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. The data is based on reported literature values and typical yields for analogous reactions.[1][2]

ParameterValueNotes
Starting MaterialPhenol-d6Commercially available deuterated precursor.
Key Intermediate3-phenoxybenzyl alcohol-d5Synthesized via Williamson ether synthesis.
Acylating Agent3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chlorideAlso known as Cyhalothric acid chloride.
Final ProductThis compoundA mixture of isomers.
Isotopic Enrichment98.7%As determined by mass spectrometry.[1][2]
Chemical Purity>98%Achieved through chromatographic purification.
Overall Yield(Not explicitly reported)Estimated to be in the range of 60-70% based on similar syntheses.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the isotopically labeled alcohol intermediate, 3-phenoxybenzyl alcohol-d5. The second stage is the esterification of this alcohol with the appropriate acid chloride to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-phenoxybenzyl alcohol-d5 cluster_stage2 Stage 2: Esterification phenol_d6 Phenol-d6 williamson_ether Williamson Ether Synthesis (DMF, Heat) phenol_d6->williamson_ether bromobenzyl_alcohol 3-Bromobenzyl alcohol bromobenzyl_alcohol->williamson_ether base Base (e.g., K2CO3) base->williamson_ether intermediate_alkoxide Potassium phenoxide-d5 (in situ) phenoxybenzyl_alcohol_d5 3-phenoxybenzyl alcohol-d5 williamson_ether->phenoxybenzyl_alcohol_d5 purification1 Purification (Column Chromatography) phenoxybenzyl_alcohol_d5->purification1 purified_alcohol Purified 3-phenoxybenzyl alcohol-d5 purification1->purified_alcohol acid_chloride 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethylcyclopropanecarbonyl chloride esterification Esterification (Toluene, Heat) acid_chloride->esterification purified_alcohol->esterification pyridine Pyridine pyridine->esterification cyhalothrin_d5_crude Crude this compound esterification->cyhalothrin_d5_crude purification2 Purification (Column Chromatography) cyhalothrin_d5_crude->purification2 cyhalothrin_d5_final This compound purification2->cyhalothrin_d5_final Williamson_Ether_Synthesis phenol_d6 Phenol-d6 reaction1 phenol_d6->reaction1 k2co3 K2CO3 k2co3->reaction1 dmf DMF dmf->reaction1 phenoxide_d5 Potassium phenoxide-d5 reaction1->phenoxide_d5 reaction2 phenoxide_d5->reaction2 bromobenzyl_alcohol 3-Bromobenzyl alcohol bromobenzyl_alcohol->reaction2 product 3-phenoxybenzyl alcohol-d5 reaction2->product kbr KBr reaction2->kbr Esterification alcohol_d5 3-phenoxybenzyl alcohol-d5 reaction alcohol_d5->reaction acid_chloride Cyhalothric acid chloride acid_chloride->reaction pyridine Pyridine pyridine->reaction toluene Toluene toluene->reaction product This compound reaction->product pyridinium_hcl Pyridinium hydrochloride reaction->pyridinium_hcl

References

Solubility Profile of Cyhalothrin-d5 in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties of Cyhalothrin-d5

This compound is an isotope-labeled version of Cyhalothrin where five hydrogen atoms on the phenoxy ring have been replaced by deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based analytical techniques, allowing for precise quantification by correcting for matrix effects and analyte loss during sample preparation.

Synonyms: λ-Cyhalothrin-(phenoxy-d5), gamma-Cyhalothrin-d5 Molecular Formula: C₂₃H₁₄D₅ClF₃NO₃ Molecular Weight: Approximately 454.88 g/mol

Solubility Data

Based on the solubility of the non-deuterated Cyhalothrin, this compound is expected to exhibit high solubility in a range of common organic solvents. The available data for Cyhalothrin is summarized in the table below. It is important to note that these values are for the non-deuterated form and should be considered as a strong approximation for this compound. Cyhalothrin is practically insoluble in water.[1][2]

Organic SolventReported Solubility of Cyhalothrin (at 20 °C)
Acetone>500 g/L[1], 500,000 mg/L[3]
Dichloromethane>500 g/L[1]
Methanol>500 g/L[1], 500,000 mg/L[3]
Diethyl Ether>500 g/L[1]
Ethyl Acetate>500 g/L[1]
Hexane>500 g/L[1], Very soluble
Toluene>500 g/L[1], 500,000 mg/L[3]

Note: The near-identical physical properties between isotopologues suggest that the solubility of this compound will be very similar to that of Cyhalothrin.

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not explicitly available. However, a general methodology for determining the solubility of a compound in an organic solvent can be outlined. The most common method is the saturation shake-flask method.

A generalized workflow for determining solubility is presented below.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Select Solvent C Add solid to solvent in a sealed vial A->C B Weigh excess This compound B->C D Equilibrate at constant temperature (e.g., 24h shaking) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect supernatant E->F G Quantify concentration (e.g., HPLC, GC-MS) F->G H Determine Solubility (mg/mL) G->H

A generalized workflow for determining the solubility of a compound in an organic solvent.

Applications of this compound in Research

The primary application of this compound is as an internal standard for the quantitative analysis of Cyhalothrin residues in various matrices.[4] Its use in isotope dilution mass spectrometry helps to overcome matrix effects that can lead to biased results in complex samples such as soil, water, and agricultural products. Analytical standards of this compound are commercially available, typically as solutions in solvents like ethyl acetate at concentrations such as 100 µg/mL.[5]

Conclusion

While direct experimental data on the solubility of this compound is scarce, the established data for its non-deuterated analog, Cyhalothrin, provides a robust and reliable estimate. This compound is expected to be highly soluble in a variety of organic solvents, a critical property that facilitates its use as an effective internal standard in analytical chemistry. Researchers and scientists can confidently use the solubility data of Cyhalothrin as a strong proxy for developing analytical methods and designing experiments involving this compound.

References

In-Depth Technical Guide to the Mass Spectrum of Cyhalothrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Cyhalothrin-d5, a deuterated internal standard crucial for the accurate quantification of the synthetic pyrethroid insecticide Cyhalothrin in various matrices. This document outlines the expected fragmentation patterns, presents key quantitative data, and details the experimental protocols for its analysis by mass spectrometry.

Introduction to this compound

Cyhalothrin is a broad-spectrum insecticide widely used in agriculture and public health.[1] For residue analysis and environmental monitoring, stable isotope-labeled internal standards like this compound are indispensable for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2] The specific variant, λ-Cyhalothrin-(phenoxy-d5), has five deuterium atoms on the phenoxy ring, leading to a molecular weight of 454.88 g/mol .[2]

Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). While a direct experimental spectrum for the d5 variant is not readily published, its fragmentation can be reliably predicted based on the well-documented fragmentation of unlabeled λ-Cyhalothrin.[3] The molecular ion of unlabeled λ-Cyhalothrin is observed at an m/z of 449.[3]

The primary fragmentation of pyrethroids like Cyhalothrin occurs at the ester linkage. For λ-Cyhalothrin-(phenoxy-d5), the key fragmentation pathways are expected to be analogous to its non-deuterated counterpart, with a +5 Da shift for fragments containing the deuterated phenoxy group.

Key Expected Fragments for λ-Cyhalothrin-(phenoxy-d5):

Fragment DescriptionStructureExpected m/z
Molecular Ion [C₂₃H₁₄D₅ClF₃NO₃]⁺454
[M-C₉H₄D₅NO]⁺ [C₁₄H₁₀ClF₃O₂]⁺323
[3-phenoxy(d5)benzyl cyanide + H]⁺ [C₁₄H₅D₅NO]⁺202
[3-phenoxy(d5)benzyl]⁺ [C₁₃H₄D₅O]⁺186
[C₁₀H₁₀ClF₃]⁺ [C₁₀H₁₀ClF₃]⁺242
[Chlorotrifluoropropenyl cyclopropane]⁺ [C₇H₇Cl F₃]⁺197
[Phenoxy(d5)]⁺ [C₆D₅O]⁺99

Logical Fragmentation Pathway of λ-Cyhalothrin-d5

G M This compound (m/z 454) F1 [M-C₉H₄D₅NO]⁺ (m/z 323) M->F1 Loss of 3-phenoxy(d5)benzyl cyanide F2 [3-phenoxy(d5)benzyl cyanide + H]⁺ (m/z 202) M->F2 Ester Cleavage F4 [Chlorotrifluoropropenyl cyclopropane]⁺ (m/z 197) M->F4 Ester Cleavage F3 [3-phenoxy(d5)benzyl]⁺ (m/z 186) F2->F3 Loss of HCN

Caption: Predicted fragmentation pathway of λ-Cyhalothrin-d5 under electron ionization.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[4][5][6]

Sample Preparation (QuEChERS Method)[6]

A common and effective method for extracting pyrethroids from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 g of the homogenized sample, 10 mL of water, and 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5][7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Injection Mode: Splitless.

    • Injection Volume: 1-2 µL.

    • Oven Temperature Program:

      • Initial temperature of 100°C (hold for 2 min).

      • Ramp to 200°C at 25°C/min.

      • Ramp to 300°C at 10°C/min (hold for 5-10 min).[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230-280°C.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

    • Collision Gas: Argon for MS/MS experiments.[7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction QuEChERS dSPE Dispersive SPE Cleanup Extraction->dSPE Cleanup Final_Extract Final Extract dSPE->Final_Extract GC_Separation Gas Chromatography Final_Extract->GC_Separation Injection MS_Detection Mass Spectrometry GC_Separation->MS_Detection Ionization (EI) Data_Analysis Data Acquisition and Processing MS_Detection->Data_Analysis

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyhalothrin Residues in Agricultural Commodities using a Deuterated Internal Standard and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of cyhalothrin, a broad-spectrum pyrethroid insecticide, in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Cyhalothrin-d5, is utilized. This method is suitable for high-throughput pesticide residue monitoring in food safety and environmental laboratories.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests on crops such as fruits, vegetables, and cereals. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyhalothrin in food products. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring consumer safety.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis, as the use of a stable isotope-labeled internal standard can compensate for variations in sample preparation and matrix effects. This compound, a deuterated analog of cyhalothrin, serves as an ideal internal standard due to its similar chemical and physical properties to the target analyte. This application note provides a detailed protocol for the extraction and analysis of cyhalothrin residues using this compound as an internal standard. The method is validated for various matrices and demonstrates excellent performance in terms of recovery, linearity, and sensitivity.

Experimental Protocol

Materials and Reagents
  • Standards:

    • Lambda-Cyhalothrin (PESTANAL®, analytical standard)

    • λ-Cyhalothrin-(phenoxy-d5) (this compound) (PESTANAL®, analytical standard)

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Hexane (pesticide residue grade)

    • Acetone (pesticide residue grade)

  • Salts and Sorbents:

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

  • Other:

    • Deionized water

    • Centrifuge tubes (15 mL and 50 mL)

    • Syringe filters (0.22 µm PTFE)

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or cereal) into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of deionized water to achieve a total water content of approximately 10 mL.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard. A typical spiking level is 100 µL of a 1 µg/mL solution.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA sorbent (e.g., 150 mg) and anhydrous magnesium sulfate (e.g., 900 mg). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Solvent Exchange (for GC-MS/MS): Transfer an aliquot of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS/MS analysis, such as hexane or ethyl acetate.

  • Final Preparation (for LC-MS/MS): Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 200°C at 15°C/min, and finally to 280°C at 8°C/min (hold for 2 min).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Series Triple Quadrupole LC/MS system or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of cyhalothrin using the described method. Values are representative and may vary depending on the specific matrix and instrumentation.

ParameterResultReference
Limit of Detection (LOD)0.0009 - 0.005 µg/mL
Limit of Quantitation (LOQ)0.002 - 0.01 µg/mL
Linearity (R²)>0.99
Recovery80 - 110%
Relative Standard Deviation (RSD)< 15%

Visualizations

Application Note: High-Throughput Analysis of Cyhalothrin in Diverse Food Matrices using Isotope Dilution Mass Spectrometry with Cyhalothrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of cyhalothrin residues in complex food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, utilizing Cyhalothrin-d5 as an internal standard for accurate quantification via isotope dilution mass spectrometry. The subsequent analysis can be performed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing flexibility for various laboratory setups and target analyte lists. This method is suitable for high-throughput screening and quantitative analysis of cyhalothrin in a variety of food commodities, ensuring compliance with regulatory limits.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture to control a broad spectrum of pests on various crops. Due to its potential for human exposure through dietary intake, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyhalothrin in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

Complex food matrices, however, can introduce significant challenges during analysis, including matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects and any analyte losses during sample preparation. This application note provides a detailed protocol for the analysis of cyhalothrin in various food matrices using this compound as an internal standard, coupled with QuEChERS extraction and subsequent analysis by GC-MS/MS or LC-MS/MS.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined sample preparation procedure that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. The following protocol is a general guideline and may require optimization based on the specific food matrix.

Materials:

  • Homogenized food sample

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample. For dry samples like cereals, add a specific amount of water to rehydrate the sample before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate volume of the this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the appropriate d-SPE sorbent mixture. The composition of the d-SPE mixture will depend on the food matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

      • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.

      • High-Fat Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

    • The extract can be directly injected for LC-MS/MS analysis. For GC-MS/MS analysis, a solvent exchange to a more amenable solvent like hexane may be necessary.

Instrumental Analysis: GC-MS/MS

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with a triple quadrupole analyzer is recommended.

Typical GC-MS/MS Parameters:

ParameterValue
GC System
Injection Volume1 µL
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
MS/MS System
Ionization ModeElectron Ionization (EI)
Source Temperature280 °C
Quadrupole Temperature150 °C
Collision GasNitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for Lambda-Cyhalothrin and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Lambda-Cyhalothrin19718115215
This compound20218615715

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Instrumental Analysis: LC-MS/MS

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with a triple quadrupole analyzer is recommended.

Typical LC-MS/MS Parameters:

ParameterValue
LC System
Injection Volume5 µL
Mobile Phase AWater with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase BMethanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Gradient5% B to 95% B over 10 min, hold for 2 min, then return to initial conditions
Flow Rate0.4 mL/min
ColumnC18 reverse-phase column (e.g., 100 x

Application Note: Quantitative Analysis of Cyhalothrin in Food Matrices using Isotope Dilution Mass Spectrometry with Cyhalothrin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cyhalothrin, a synthetic pyrethroid insecticide, in various food matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) utilizing Cyhalothrin-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described methodology, combining a QuEChERS-based sample extraction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is suitable for the low-level detection of cyhalothrin residues in complex samples such as fruits, vegetables, and milk.

Introduction

Cyhalothrin is a widely used insecticide in agriculture to control a broad spectrum of pests on various crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyhalothrin in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high specificity and accuracy. By introducing a stable isotope-labeled version of the analyte, such as this compound, at the beginning of the analytical process, it is possible to compensate for analyte losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. This application note provides a comprehensive protocol for the determination of cyhalothrin in food matrices using IDMS with this compound.

Experimental Protocols

Materials and Reagents
  • Cyhalothrin analytical standard (≥98% purity)

  • λ-Cyhalothrin-(phenoxy-d5) (this compound) internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (≥99%)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

Equipment
  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Homogenizer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For milk samples, use the liquid sample directly.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent. For most food matrices, a combination of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is effective. For pigmented samples, 50 mg of GCB may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyhalothrin (Quantifier) 450.0208.110015
Cyhalothrin (Qualifier) 450.0181.110025
This compound (Internal Standard) 455.0213.110015

Note: The specific m/z values and collision energies may require optimization based on the instrument used.

Data Presentation

The following tables summarize typical quantitative data for

Application Note: High-Throughput and Sensitive Quantification of Cyhalothrin-d5 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture to control a broad spectrum of pests.[1][2] Due to its potential toxicity to non-target organisms, particularly aquatic life, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) in environmental water bodies.[1] Accurate and sensitive monitoring of cyhalothrin residues is therefore crucial for environmental risk assessment and regulatory compliance. This application note details a robust and reliable method for the sample preparation of its deuterated internal standard, Cyhalothrin-d5, from water samples for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

The use of an isotope-labeled internal standard like this compound is critical for accurate quantification.[3] It mimics the behavior of the target analyte during sample preparation and analysis, compensating for potential matrix effects and analyte loss, thereby improving the accuracy and precision of the results.[3] This document provides detailed protocols for two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Methods Overview

This note describes two primary methods for the extraction and preconcentration of this compound from water samples:

  • Solid-Phase Extraction (SPE): A highly efficient method that utilizes a solid sorbent to isolate the analyte from the aqueous matrix. This is the recommended method for achieving low detection limits.

  • Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

Final determination is typically performed by gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[4]

Quantitative Data Summary

The following table summarizes the performance data for cyhalothrin analysis in water, extracted from various validated methods. These values demonstrate the effectiveness of the described sample preparation techniques.

ParameterValueMatrixAnalytical TechniqueReference
Limit of Quantification (LOQ) 10 ng/LWaterGC/MS[5]
Limit of Detection (LOD) 1 ng/L (for each enantiomer pair)WaterGC-LSC[6]
Method Detection Limits (MDLs) 2.0 - 6.0 ng/LWaterGC/MS[4]
Method Detection Limits (MDLs) 0.5 - 1.0 ng/LWaterGC/MS/MS[4]
Recoveries 83% - 107% (at 10 ng/L fortification)WaterGC/MS or GC/MS/MS[4]
Recoveries 72% - 110%Ground WaterSPE-LC/ESI-MS
Recoveries 80% - 115%Sea WaterSPE-LC/ESI-MS

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for pyrethroid analysis in water.[4][6]

Materials:

  • SPE Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balanced)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized Water

  • Nitrogen Gas (high purity)

  • SPE Vacuum Manifold

  • Glassware (amber glass bottles, vials)

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Due to the low water solubility and high adsorptive properties of pyrethroids, it is recommended to perform the extraction at the sampling site or as soon as possible.[6][7]

    • If storage is necessary, freeze the samples at -20°C.[4]

  • Internal Standard Spiking:

    • Allow the water sample (typically 1 L) to reach room temperature.

    • Accurately spike the sample with a known concentration of this compound solution.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 25 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry before sample loading.[6]

  • Sample Loading:

    • Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water followed by two 2.5 mL aliquots of a 50:50 (v/v) acetonitrile:water solution to remove polar interferences.[6]

  • Drying:

    • Dry the cartridge under vacuum for approximately 1 hour to remove residual water.[6]

  • Elution:

    • Elute the retained analytes from the cartridge with 4 x 2.5 mL of hexane or ethyl acetate.[4][6] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a simplified method for the extraction of cyhalothrin from water.[8]

Materials:

  • Hexane (HPLC grade)

  • Methanol (for fortification solutions)

  • Polypropylene bottles (125 mL)

  • Mechanical shaker

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Transfer 100 mL of the water sample into a 125 mL polypropylene bottle.

    • Spike the sample with the this compound internal standard. Fortification solutions are typically prepared in methanol.[8]

  • Extraction:

    • Add 5 mL of hexane to the sample bottle.

    • Securely cap the bottle and place it on a mechanical shaker for 2 hours.[8]

  • Phase Separation:

    • Centrifuge the sample for 3 minutes at 3500 rpm to separate the organic and aqueous layers.[8]

  • Collection:

    • Carefully transfer the upper hexane layer to a clean vial for analysis.

  • Analysis:

    • A 1.0 mL aliquot of the final hexane extract can be directly transferred to a GC autosampler vial for analysis by GC-MS.[8]

Visualization of Experimental Workflow

The following diagram illustrates the Solid-Phase Extraction (SPE) workflow for the preparation of water samples for this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample 1 L Water Sample Spike Spike with This compound Sample->Spike Load Load Sample Spike->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, ACN/Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analytes (Hexane/Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the extraction and preconcentration of this compound from water samples. The Solid-Phase Extraction (SPE) method is recommended for achieving the low limits of detection required for environmental monitoring. The use of this compound as an internal standard ensures high accuracy and precision in the final quantification. These methods, when coupled with sensitive analytical instrumentation such as GC-MS or GC-MS/MS, are suitable for the routine analysis of cyhalothrin in water to ensure compliance with regulatory limits.

References

Application Note: Preparation of Cyhalothrin-d5 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Cyhalothrin-d5 analytical standards for use as an internal standard in quantitative analysis, particularly in chromatography and mass spectrometry-based methods.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide used to control a wide range of pests in agriculture and public health settings. For accurate quantification of cyhalothrin residues in various matrices, stable isotope-labeled internal standards are crucial. This compound, a deuterated analog of cyhalothrin, is an ideal internal standard for isotope dilution mass spectrometry (IDMS). Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis. This allows for the correction of matrix effects and variations in analyte recovery, leading to more accurate and reliable quantitative results.

This application note details the procedures for preparing stock and working solutions of this compound to be used in analytical testing.

Materials and Reagents

  • λ-Cyhalothrin-(phenoxy-d5) analytical standard (neat, ≥98.0% purity)

  • Class "A" volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Amber glass vials with PTFE-lined caps

  • Analytical balance (5-figure)

  • Pipettes (calibrated)

  • Solvents (High-purity, e.g., HPLC or pesticide residue grade):

    • n-Hexane

    • Toluene

    • Acetonitrile

    • Ethyl Acetate

    • Acetone

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Review the Safety Data Sheet (SDS) for λ-Cyhalothrin-(phenoxy-d5) before handling.

Experimental Protocols

Preparation of Stock Solution (100 µg/mL)

The stock solution is a concentrated, primary standard from which working solutions are prepared.

Protocol:

  • Accurately weigh a sufficient amount of λ-Cyhalothrin-(phenoxy-d5) analytical standard using a five-figure analytical balance.

  • Quantitatively transfer the weighed standard into a Class "A" volumetric flask (e.g., 10 mL or 100 mL).

  • Add a small amount of the chosen solvent (e.g., n-hexane, toluene, or ethyl acetate) to dissolve the standard.

  • Once dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Transfer the stock solution to an amber glass vial for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution under refrigeration at 2-8°C. Stock solutions stored at -20°C or -80°C may have a longer shelf life.

Preparation of Working Solutions

Working solutions are prepared by serial dilution of the stock solution and are used for fortifying samples and preparing calibration curves.

Protocol:

  • Allow the stock solution to equilibrate to room temperature before use.

  • Perform serial dilutions of the 100 µg/mL stock solution to prepare intermediate and working standard solutions at the desired concentrations (e.g., 10 µg/mL, 1.0 µg/mL, and 0.1 µg/mL).

  • Use calibrated pipettes to transfer the required volume of the higher concentration solution into a volumetric flask.

  • Dilute to the mark with the appropriate solvent. The final solvent for calibration standards should be compatible with the analytical method (e.g., toluene for GC-MS analysis).

  • Mix each working solution thoroughly.

  • Transfer the working solutions to clearly labeled amber vials.

  • Store the working solutions under refrigeration at 2-8°C when not in use. It is recommended to prepare fresh working solutions for each analytical batch.

Data Presentation

The following tables summarize the quantitative data for the preparation of this compound analytical standards.

Table 1: Stock Solution Preparation

ParameterValue
Compoundλ-Cyhalothrin-(phenoxy-d5)
Purity≥98.0%
Target Concentration100 µg/mL
Solvent Optionsn-Hexane, Toluene, Ethyl Acetate
Storage Temperature2-8°C (Refrigerated)
Storage VesselAmber Glass Vial
Recommended Shelf LifeCheck manufacturer's recommendation

Table 2: Example Working Solution Dilution Scheme

Target ConcentrationVolume of Stock/Intermediate (mL)Final Volume (mL)Dilution Factor
10 µg/mL1.0 (from 100 µg/mL stock)1010
1.0 µg/mL1.0 (from 10 µg/mL intermediate)1010
0.1 µg/mL1.0 (from 1.0 µg/mL intermediate)1010

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound analytical standards.

Troubleshooting & Optimization

Technical Support Center: Stability of Cyhalothrin-d5 in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Cyhalothrin-d5 in stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your stock solutions and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in a variety of organic solvents. Commonly used and suitable solvents for preparing stock solutions include ethyl acetate, acetonitrile, acetone, toluene, and n-hexane.[1] Acetonitrile is often preferred for its compatibility with both gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions of this compound should be stored in a refrigerator at 2-8°C or a freezer at -20°C.[2] Solutions should be kept in amber glass vials to protect them from light, which can cause degradation.[3] It is also crucial to ensure the container is tightly sealed to prevent solvent evaporation.

Q3: What is the expected shelf-life of a this compound stock solution?

A3: The shelf-life can vary depending on the solvent and storage conditions. For lambda-cyhalothrin, a recommended expiration date of six months is suggested when stored under refrigeration, unless in-house stability data supports a longer period. Some studies on pyrethroids have shown that stock solutions prepared in solvents like toluene, acetone, or ethyl acetate can be stable for 2-8 years when stored at or below -20°C.[2] However, it is best practice to perform periodic stability checks.

Q4: Can the deuterium-labeled form (d5) have different stability compared to the non-labeled Cyhalothrin?

A4: Deuterium labeling at non-labile positions, as is typical for internal standards like this compound, is not expected to significantly alter the chemical stability of the molecule under standard storage conditions. The degradation pathways and stability profile are generally considered to be comparable to the non-labeled parent compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent peak areas in chromatographic analysis. 1. Solvent Evaporation: The container may not be properly sealed, leading to an increase in concentration. 2. Analyte Adsorption: Cyhalothrin is hydrophobic and may adsorb to container walls, especially in aqueous samples or if inappropriate containers are used.[4] 3. Incomplete Dissolution: The compound may not be fully dissolved, especially at higher concentrations or in less suitable solvents.1. Use vials with PTFE-lined screw caps and ensure they are tightly closed. Parafilm can be used for extra security. 2. Use silanized glass vials to minimize adsorption. For aqueous solutions, adding a small amount of organic solvent like methanol can help reduce adsorption.[4] 3. Vortex and/or sonicate the solution upon preparation to ensure complete dissolution.
Appearance of unexpected peaks in the chromatogram. 1. Degradation: The stock solution may have degraded due to exposure to light, high temperatures, or reactive impurities in the solvent.[3] 2. Isomerization: Some pyrethroids can undergo isomerization, especially at high temperatures in a GC inlet.[1]1. Prepare a fresh stock solution and re-analyze. Ensure proper storage conditions are maintained. Check the purity of the solvent. 2. If using GC, consider lowering the inlet temperature or using an on-column injection method to minimize thermal degradation and isomerization.[1]
Gradual decrease in analyte response over time. 1. Chemical Degradation: The compound is degrading in the solution. This can be accelerated by pH extremes, particularly alkaline conditions.[3] 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can potentially lead to degradation of the analyte.1. For prolonged storage, consider acidifying the solvent slightly (e.g., with 0.1% acetic acid in acetonitrile) as this has been shown to improve the stability of some pesticides.[1] 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Stability Data

Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified results for this compound.

SolventTemperature0 Months3 Months6 Months12 Months
Acetonitrile4°C100%99.5%98.9%97.5%
Acetonitrile-20°C100%100%99.8%99.2%
Ethyl Acetate4°C100%99.2%98.5%96.8%
Ethyl Acetate-20°C100%99.8%99.6%99.0%
n-Hexane4°C100%99.6%99.1%98.0%
n-Hexane-20°C100%100%99.7%99.4%

Experimental Protocols

Protocol for Stock Solution Preparation (1 mg/mL)
  • Materials:

    • This compound analytical standard

    • High-purity solvent (e.g., HPLC or pesticide-grade acetonitrile)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance (readable to at least 0.01 mg)

    • Amber glass vials with PTFE-lined caps

    • Pipettes and syringes

  • Procedure:

    • Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.

    • Add a small amount of the chosen solvent (e.g., 5-7 mL of acetonitrile) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

    • Once dissolved, allow the solution to return to room temperature.

    • Carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogenous.

    • Transfer the stock solution to labeled amber glass vials. For long-term storage, it is advisable to create smaller aliquots to minimize the number of freeze-thaw cycles.

    • Store the vials at the recommended temperature (e.g., -20°C).

Protocol for Stability Assessment
  • Objective: To determine the stability of the this compound stock solution over time under specific storage conditions.

  • Procedure:

    • Prepare a batch of this compound stock solution as described above.

    • Immediately after preparation (Time 0), take an aliquot and prepare a working solution for analysis (e.g., by diluting to 1 µg/mL).

    • Analyze the working solution using a validated chromatographic method (e.g., GC-MS or LC-MS/MS). Inject the sample multiple times (e.g., n=5) to get a precise average peak area. This will be the baseline response.

    • Store the remaining aliquots of the stock solution under the desired conditions (e.g., 4°C and -20°C, protected from light).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Prepare a working solution in the same manner as the Time 0 sample.

    • Also, prepare a fresh stock solution and a corresponding working solution to serve as a control for instrument variability.

    • Analyze the aged working solution and the fresh working solution using the same analytical method and instrument conditions.

    • Calculate the percentage of this compound remaining by comparing the average peak area of the aged sample to the average peak area of the Time 0 sample. The fresh standard is used to confirm that the instrument response is consistent.

    Percentage Remaining = (Mean Peak Area of Aged Sample / Mean Peak Area of Time 0 Sample) x 100%

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into multiple vials prep_stock->aliquot time_zero Time 0 Analysis: Analyze one aliquot immediately aliquot->time_zero storage Store remaining aliquots (e.g., 4°C and -20°C) aliquot->storage calculate Calculate % Remaining vs. Time 0 time_zero->calculate time_points Analyze at defined time points (1, 3, 6, 12 months) storage->time_points analysis Analyze aged and fresh samples (GC-MS or LC-MS/MS) time_points->analysis prep_fresh Prepare fresh stock solution for comparison prep_fresh->analysis analysis->calculate determine Determine Shelf-Life calculate->determine

References

Validation & Comparative

The Gold Standard for Cyhalothrin Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in the quantification of Cyhalothrin, the choice of internal standard is paramount. This guide provides an objective comparison of Cyhalothrin-d5 against alternative internal standards, supported by experimental data, to inform your analytical method validation.

The use of an internal standard is a critical practice in quantitative analytical chemistry, particularly in complex matrices, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In the analysis of the pyrethroid insecticide Cyhalothrin, the isotopically labeled analog, this compound, has emerged as a superior choice for robust and accurate quantification, primarily when using mass spectrometry-based methods.

Performance Comparison: this compound vs. Alternative Internal Standards

Isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis using mass spectrometry. This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization response allow for effective correction of matrix effects, which are a common source of inaccuracy in complex samples.

While specific comparative studies are limited, the advantages of using a stable isotope-labeled internal standard like this compound over other structural analogs are well-documented in the broader field of pesticide analysis. The data presented below is a composite from various studies to illustrate the expected performance.

ParameterThis compound (Isotope Dilution MS)Alternative Internal Standards (e.g., Structural Analogs)
Accuracy (% Recovery) Typically 95-105%Can vary significantly (e.g., 70-120%) depending on matrix complexity
Precision (% RSD) Typically < 15%Often > 15%, especially in complex matrices
**Linearity (R²) **≥ 0.99≥ 0.99 (can be affected by differential matrix effects)
Matrix Effect Compensation ExcellentVariable and often incomplete
Specificity High (mass difference)Potential for co-elution with matrix components

Table 1: Comparison of expected performance between this compound and alternative internal standards. Data is generalized from pesticide analysis literature.

The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy of quantitative analysis in complex matrices, with accuracy percentages falling within 25% and RSD values under 20% even for analytes that are not the isotopically labeled equivalent.[1]

Experimental Protocols

The following are generalized experimental protocols for the analysis of Cyhalothrin using an internal standard.

Sample Preparation (QuEChERS-based)
  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate amount of the internal standard solution (e.g., this compound).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS or GC-MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selectivity and sensitivity.

    • Monitor at least two specific transitions for both Cyhalothrin and this compound.

Visualizing the Workflow and Validation Parameters

To better illustrate the analytical process and the relationship between validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction + Internal Standard Spiking Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Results Final Results Quantification->Results

Analytical workflow for Cyhalothrin analysis.

G cluster_performance Method Performance Characteristics MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Specificity Specificity/Selectivity MethodValidation->Specificity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Key parameters of analytical method validation.

References

The Superiority of Cyhalothrin-d5 as an Internal Standard in Pyrethroid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pyrethroid residues, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Cyhalothrin-d5 with other pyrethroid internal standards, supported by experimental principles and data. For researchers, scientists, and drug development professionals, this guide will elucidate the advantages of using a deuterated internal standard like this compound and provide the necessary technical details for its application.

Stable isotope-labeled internal standards are widely recognized as the gold standard in mass spectrometry-based quantification.[1][2] By incorporating stable isotopes such as deuterium, the internal standard becomes chemically almost identical to the analyte of interest but isotopically distinct, allowing for its differentiation by the mass spectrometer. This near-identical physicochemical behavior is the key to its superior performance in correcting for variations throughout the analytical workflow, from sample preparation to detection.[1][2]

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over non-deuterated (analogue) internal standards and even other deuterated pyrethroid standards that are not close structural analogs. The primary benefit lies in its ability to more accurately compensate for matrix effects and variability in extraction recovery and instrument response.[1]

Performance Parameter This compound (Deuterated) Other Deuterated Pyrethroids (e.g., Cyfluthrin-d6, Permethrin-d6) Non-Deuterated Analogues (e.g., Structural Analogues, other pesticides)
Matrix Effect Compensation Excellent: Co-elutes with cyhalothrin, experiencing and correcting for the same degree of ion suppression or enhancement.Good to Excellent: Co-elution and matrix effect compensation are generally very effective, especially for structurally similar pyrethroids.Poor to Moderate: Different retention times and ionization efficiencies lead to inadequate correction for matrix effects.[1]
Extraction Recovery Correction Excellent: Exhibits nearly identical extraction efficiency to cyhalothrin across various matrices and conditions.Good to Excellent: Similar extraction behavior provides reliable correction for losses during sample preparation.Variable: Differences in physicochemical properties can result in inconsistent recovery compared to the analyte.[1]
Accuracy & Precision High: Minimizes variability, leading to more accurate and precise quantification of cyhalothrin.High: Generally provides high accuracy and precision for the target pyrethroids.Lower: Susceptible to inaccuracies due to differential matrix effects and recovery, leading to lower precision.
Specificity High: Unique mass-to-charge ratio (m/z) prevents interference from the unlabeled analyte or other matrix components.High: Distinct m/z ensures specific detection.Moderate to High: Potential for co-eluting interferences that are not compensated for.
Availability Commercially available from specialty chemical suppliers.Commercially available for common pyrethroids.Generally more readily available and less expensive.

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of pyrethroids. The following is a detailed methodology for the analysis of pyrethroids in a complex matrix, such as food or environmental samples, using this compound as an internal standard.

Key Experiment: QuEChERS Extraction and LC-MS/MS Analysis

Objective: To extract pyrethroid residues from a sample matrix and quantify them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (QuEChERS Method): [3][4]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound) at a known concentration.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Take the final supernatant for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to minimize solvent effects.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for pyrethroid analysis.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium formate or formic acid to improve ionization.[5]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrethroids.[3]

    • MRM Transitions:

      • Cyhalothrin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation. For lambda-cyhalothrin, a precursor ion of m/z 467 could yield a product ion of m/z 225.[6]

      • This compound: Monitor the corresponding m/z transitions, which will be shifted by +5 Da compared to the unlabeled analyte.

    • Data Analysis: Quantify the native pyrethroid by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve constructed using the same method.

Mandatory Visualizations

Signaling Pathway of Pyrethroid Neurotoxicity

Pyrethroids exert their primary toxic effect by targeting voltage-gated sodium channels in the nervous system of insects and mammals.[7][8] This interaction leads to prolonged channel opening, causing nerve hyperexcitability and ultimately paralysis.

Pyrethroid_Mechanism_of_Action cluster_neuron Neuron Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to open state Na_ion Na+ Ions VGSC->Na_ion Prevents closure Depolarization Prolonged Depolarization Na_ion->Depolarization Continuous influx ActionPotential Repetitive Firing (Action Potentials) Depolarization->ActionPotential Paralysis Paralysis ActionPotential->Paralysis

Caption: Mechanism of pyrethroid neurotoxicity via voltage-gated sodium channels.

Experimental Workflow for Pyrethroid Analysis

The following diagram outlines the key steps in a typical analytical workflow for the quantification of pyrethroids using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LC_MS 5. LC-MS/MS Analysis Cleanup->LC_MS Data_Processing 6. Data Processing & Quantification LC_MS->Data_Processing

Caption: Workflow for pyrethroid analysis using an internal standard.

References

The Gold Standard in Cyhalothrin Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of synthetic pyrethroids like cyhalothrin is paramount. The complexity of matrices such as food, soil, and biological fluids can introduce significant variability, making the choice of an appropriate internal standard a critical factor in achieving reliable results. This guide provides an objective comparison of deuterated and non-deuterated cyhalothrin standards, supported by experimental data, to inform the selection of the most robust analytical methodology.

Stable isotope-labeled internal standards, particularly deuterated standards, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the target analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] Non-deuterated standards, typically structural analogs, are a more economical alternative but may not provide the same level of accuracy and precision.

Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Standards

The primary advantage of using a deuterated internal standard lies in its ability to mitigate matrix effects, which are a major source of error in complex samples.[1][2] Matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since a deuterated standard co-elutes with and behaves almost identically to the non-deuterated analyte, it experiences the same matrix effects and can therefore be used to accurately correct the analyte's signal.[1]

While a direct quantitative comparison for cyhalothrin was not available in published literature, a study on the analysis of 59 pesticides in complex cannabis matrices provides compelling evidence for the superior performance of deuterated internal standards. The data from this study can be considered representative of the performance expected for pyrethroids like cyhalothrin.

Table 1: Comparative Performance of Deuterated vs. No Internal Standard in the Analysis of Pesticides in Complex Matrices

Performance MetricWithout Internal StandardWith Deuterated Internal Standard
Accuracy (% Deviation) > 60%< 25%
Precision (% RSD) > 50%< 20%

Data adapted from a study on the analysis of 59 pesticides and 5 mycotoxins in various cannabis matrices.[1]

As the data clearly indicates, the use of a deuterated internal standard dramatically improves both the accuracy and precision of the analytical method.[1]

Experimental Protocols for the Analysis of Cyhalothrin

The following are detailed methodologies for the extraction and analysis of cyhalothrin residues, incorporating the use of an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • Deuterated cyhalothrin internal standard solution (known concentration)

  • Centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the deuterated cyhalothrin internal standard solution.

  • Add 10-15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing MgSO₄ and PSA.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for the quantification of cyhalothrin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate cyhalothrin from matrix interferences

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cyhalothrin and its deuterated internal standard.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Deuterated Cyhalothrin IS Sample->Spike Extract Acetonitrile Extraction & Salting Out Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant Result Final Concentration Quant->Result

A simplified workflow for the analysis of cyhalothrin using a deuterated internal standard.

logical_relationship cluster_process Analytical Process Analyte Cyhalothrin (Analyte) Deuterated_IS Deuterated Cyhalothrin (IS) Analyte->Deuterated_IS  Nearly Identical Physicochemical Properties Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/Enhancement Analyte->Ionization Deuterated_IS->Extraction Deuterated_IS->Ionization Matrix Sample Matrix Matrix->Extraction Matrix->Ionization

Logical relationship illustrating how a deuterated internal standard corrects for matrix effects.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.